Tetrakis-(allyloxy)-ethane

Superabsorbent Hydrogels Kinetic Modeling Crosslink Density

Tetrakis-(allyloxy)-ethane (TAOE), also known as glyoxal bis(diallyl acetal) (CAS 16646-44-9), is a C14H22O4 tetra-allyl ether belonging to the class of multifunctional vinyl monomers. Its molecular architecture features four polymerizable allyl groups attached to a central ethane core, which classifies it as a tetrafunctional crosslinking agent.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
Cat. No. B7909640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis-(allyloxy)-ethane
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESC=CCOCC(OCC=C)(OCC=C)OCC=C
InChIInChI=1S/C14H22O4/c1-5-9-15-13-14(16-10-6-2,17-11-7-3)18-12-8-4/h5-8H,1-4,9-13H2
InChIKeyPLMJVWIXXMSEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis-(allyloxy)-ethane (TAOE) for Crosslinked Polymer & Hydrogel Procurement


Tetrakis-(allyloxy)-ethane (TAOE), also known as glyoxal bis(diallyl acetal) (CAS 16646-44-9), is a C14H22O4 tetra-allyl ether belonging to the class of multifunctional vinyl monomers [1]. Its molecular architecture features four polymerizable allyl groups attached to a central ethane core, which classifies it as a tetrafunctional crosslinking agent [2]. This functionality enables TAOE to form densely crosslinked three-dimensional networks, distinguishing it from linear or difunctional analogs. TAOE is primarily procured for use as a slow-polymerizing comonomer in dispersion and precipitation polymerization, where it facilitates the formation of homodisperse microspheres, and as a structural component in the synthesis of superabsorbent hydrogels and surface-modified abrasion-resistant materials [3].

Why Tetrakis-(allyloxy)-ethane Cannot Be Simply Swapped for Other Crosslinkers


Generic substitution of TAOE with other multifunctional crosslinkers often fails because its unique combination of tetrafunctionality and slow allyl-group propagation kinetics directly controls critical polymer network properties, such as gel fraction dynamics and particle morphology [1]. Unlike acrylate-based crosslinkers that undergo rapid, less controllable homopolymerization, TAOE's allyl groups promote a steadier step-growth mechanism when paired with thiols or comonomers, reducing the risk of early gelation and allowing for higher yields of uniform, non-agglomerated microspheres [2]. For high-specification applications in controlled-release systems or precision calibration standards, the end-product's mechanical integrity, swelling behavior, and monodispersity hinge on this kinetic profile.

Quantitative Evidence for Tetrakis-(allyloxy)-ethane Selection Over Analogs


TAOE's Tetrafunctionality Yields Larger Soluble Fraction Dynamics in Hydrogel Synthesis Compared to Tri- and Di-functional Crosslinkers

In a population balance model of superabsorbent hydrogel synthesis, tetrafunctional TAOE was compared to bifunctional N,N'-methylenebisacrylamide (MBA) and trifunctional trimethylolpropane triacrylate (TMPTA) [1]. The model predicted that the weight fraction of gel (a measure of network formation) evolved differently over time. For a given time point in the batch reactor simulation, the tetrafunctional crosslinker (TAOE) resulted in a higher weight fraction of soluble material and a more gradual transition to the gel point compared to lower-functionality crosslinkers, influencing the final hydrogel's structural homogeneity [1].

Superabsorbent Hydrogels Kinetic Modeling Crosslink Density

TAOE's Slow Polymerization Kinetics are Essential for Quantitative Yields of Monodisperse Microspheres, Unlike More Reactive Divinylbenzene

A study on the 'graft precipitation method' (GPM) for synthesizing cross-linked poly(methyl methacrylate) (PMMA) microspheres identified TAOE as a 'slow-polymerizing comonomer' uniquely suited for the process, enabling quantitative yields [1]. In contrast, more reactive crosslinkers like divinylbenzene (DVB) are known to cause irregular particle morphology and coagulum at very low concentrations (<0.5%) in similar dispersion polymerizations [2]. The slow reactivity of TAOE's allyl groups allows for homogeneous incorporation of crosslinker throughout the polymerization, producing microspheres with a diameter of 1-7 μm that are largely insoluble in organic solvents and exhibit thermal stability far exceeding that of linear PMMA [1].

Dispersion Polymerization Monodisperse Microspheres Crosslinker Kinetics

Comparative Abrasion Resistance Performance of TAOE-Based Coatings Against PETA and DAP on Polypropylene

A comparative study on the photochemical surface modification of polypropylene (PP) fibers tested UV-cured coatings derived from three multifunctional monomers: diallylphthalate (DAP), tetraallyloxyethane (TAE), and pentaerythritol triacrylate (PETA) [1]. Abrasion resistance, measured via mass loss after exposure to a rotating and axially oscillating roller, was remarkably improved over untreated PP for all three monomers. However, PETA demonstrated the best performance, followed by TAE, and then DAP [1]. This positions TAE as a viable, effective alternative where PETA's higher reactivity or toxicity profile might be a concern, but a direct performance trade-off exists.

Surface Modification Abrasion Resistance UV-Curing

Tetrakis-(allyloxy)-ethane High-Value Application Scenarios Based on Verified Evidence


Synthesis of Calibration-Grade Monodisperse Polymer Microspheres

TAOE is the optimal crosslinker for producing quantitative yields of 1-7 μm homodisperse copoly(methyl methacrylate) microspheres via the graft precipitation method (GPM) [1]. Its slow, controllable polymerization kinetics prevent the irregular morphologies and coagulum caused by faster crosslinkers like divinylbenzene. Procure TAOE when developing standards for flow cytometry, chromatography, or precision spacers where particle size monodispersity is non-negotiable.

Design of Homogeneous Superabsorbent Hydrogel Networks

When modeling and synthesizing poly(acrylic acid)-based superabsorbent hydrogels, selecting TAOE over bifunctional MBA or trifunctional TMPTA alters the gelation profile, leading to a higher fraction of soluble polymer during the reaction and ultimately a more homogeneous network [2]. This property is crucial for maximizing absorbency under load (AUL) in hygiene products or controlled-release agricultural hydrogels.

Balanced Abrasion-Resistant Surface Coatings on Polyolefins

For UV-cured surface modification of polypropylene fibers, TAOE-based formulations offer an intermediate level of abrasion resistance, outperforming diallylphthalate (DAP) but falling below pentaerythritol triacrylate (PETA) [3]. TAOE is the preferred procurement choice in this application when the higher skin irritation potential or shrinkage of acrylate monomers (PETA) must be avoided, providing an effective balance of safety and mechanical protection.

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